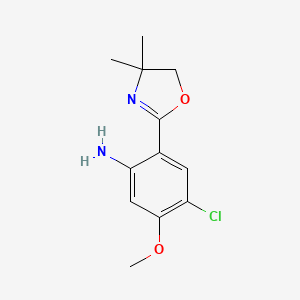
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is a chemical compound that belongs to the class of azolyl anilines. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic systems. The presence of the chloro, methoxy, and oxazolyl groups in its structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline typically involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine in ethanol to form an intermediate, which is then subjected to acid hydrolysis to yield the desired compound . The reaction conditions often include the use of concentrated sulfuric acid and phosphorus (V) oxide, followed by reduction using Raney nickel as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Applications De Recherche Scientifique
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various cyclocondensation reactions, leading to the formation of polycondensed heterocyclic systems . Its biological activities are attributed to its ability to interact with cellular receptors and enzymes, modulating their functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azolyl)anilines: These compounds share a similar core structure and exhibit versatile reactivity in organic synthesis.
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: Another compound with oxazolyl groups, used in asymmetric synthesis.
Uniqueness
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is unique due to the specific combination of chloro, methoxy, and oxazolyl groups in its structure. This unique combination imparts distinct reactivity and biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
4-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyaniline |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2)6-17-11(15-12)7-4-8(13)10(16-3)5-9(7)14/h4-5H,6,14H2,1-3H3 |
Clé InChI |
YXIIZURSAMPHEG-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC(=C(C=C2N)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


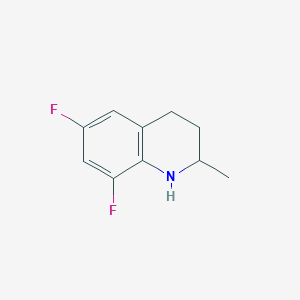
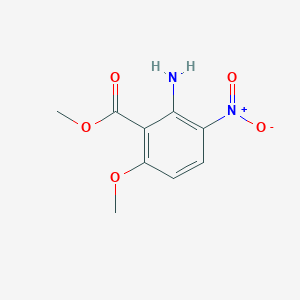
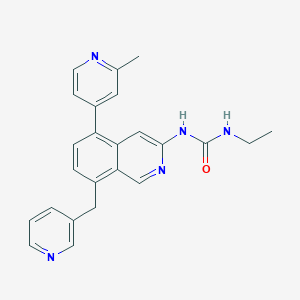
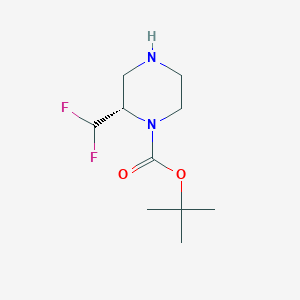
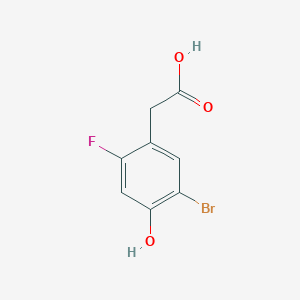
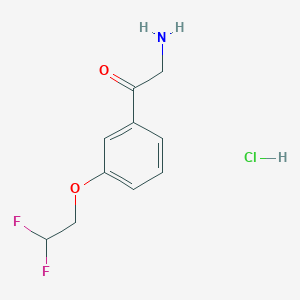
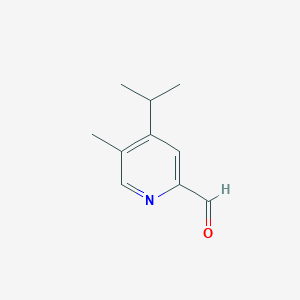
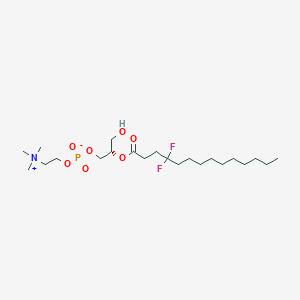
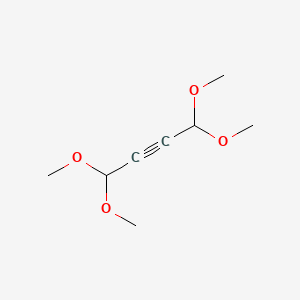


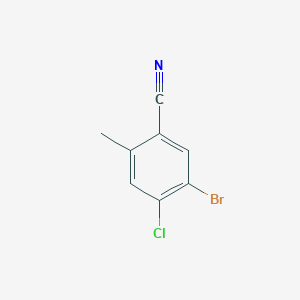
![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
